1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone
Overview
Description
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone is a versatile chemical compound with a unique structure that combines an indole core with a sulfonyl group and a methylphenyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain signaling .
Biochemical Pathways
By inhibiting COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, pain, and other physiological responses .
Result of Action
The molecular and cellular effects of this compound’s action include reduced production of prostaglandins, leading to decreased inflammation and pain signaling .
Preparation Methods
One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This method uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it an efficient way to synthesize complex organic molecules.
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of microwave activation to shorten reaction times and improve selectivity .
Chemical Reactions Analysis
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The indole core can undergo electrophilic substitution reactions due to its electron-rich nature.
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential antimicrobial and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential use as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone can be compared with other sulfonyl-indole derivatives, such as:
5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole: This compound also contains a sulfonyl group and exhibits similar biological activities.
(4-Nitrophenyl)sulfonyltryptophan: Another sulfonyl derivative with potential antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylindol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-11-16(13(2)19)15-5-3-4-6-17(15)18/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDMNPLPNYMHGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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